molecular formula C8H15NO3 B13192203 2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid

2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid

Cat. No.: B13192203
M. Wt: 173.21 g/mol
InChI Key: FWOVYNFWJBGWPS-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid is a chemical compound with the molecular formula C8H15NO3 It is known for its unique structure, which includes a piperidine ring substituted with a hydroxy group and a methyl group, as well as an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy group can be introduced via hydroxylation reactions, while the methyl group can be added through alkylation reactions.

    Attachment of the Acetic Acid Moiety: The acetic acid group can be attached through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the acetic acid moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxy-1-ethylpiperidin-3-yl)acetic acid
  • 2-(3-Hydroxy-1-propylpiperidin-3-yl)acetic acid
  • 2-(3-Hydroxy-1-butylpiperidin-3-yl)acetic acid

Uniqueness

2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(3-hydroxy-1-methylpiperidin-3-yl)acetic acid

InChI

InChI=1S/C8H15NO3/c1-9-4-2-3-8(12,6-9)5-7(10)11/h12H,2-6H2,1H3,(H,10,11)

InChI Key

FWOVYNFWJBGWPS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)(CC(=O)O)O

Origin of Product

United States

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